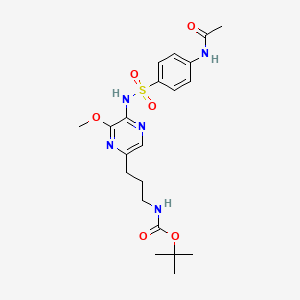

(3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's complete systematic name reflects the hierarchical organization of its structural components, beginning with the tert-butyl carbamate ester functionality and proceeding through the propyl linker to the substituted pyrazine core system. The Chemical Abstracts Service has assigned this compound the unique identifier 1621083-39-3, ensuring unambiguous identification in chemical databases and literature searches.

The nomenclature system reveals the compound's structural complexity through its systematic breakdown of functional group positioning and connectivity. The primary scaffold consists of a pyrazine ring system bearing methoxy substitution at the 6-position and an elaborate sulfonamide substituent at the 5-position. The sulfonamide group itself incorporates an acetamidophenyl moiety, creating a multi-tiered aromatic system with specific hydrogen bonding capabilities. The alternative systematic name "Carbamic acid, N-[3-[5-[[[4-(acetylamino)phenyl]sulfonyl]amino]-6-methoxy-2-pyrazinyl]propyl]-, 1,1-dimethylethyl ester" provides additional clarity regarding the carbamate ester functionality and its connection to the heterocyclic core.

The structural complexity necessitates careful attention to stereochemical considerations, although the current literature does not specify absolute configuration for potential chiral centers. The propyl linker connecting the pyrazine ring to the carbamate group provides conformational flexibility, allowing for multiple spatial arrangements that may influence the compound's biological and chemical properties. Chemical database entries consistently employ the standardized nomenclature system to ensure accurate identification and retrieval of structural and property information.

Molecular Formula and Weight Analysis

The molecular formula C21H29N5O6S accurately represents the elemental composition of this compound, indicating a substantial organic molecule with significant heteroelement content. The molecular weight calculations yield values of 479.55 to 479.6 grams per mole, depending on the precision of atomic weight values employed in the calculation. This molecular weight places the compound in the category of medium-sized pharmaceutical intermediates, consistent with its role in complex synthetic pathways.

The elemental analysis reveals a carbon content of approximately 52.6%, hydrogen content of 6.1%, nitrogen content of 14.6%, oxygen content of 20.0%, and sulfur content of 6.7%, calculated from the molecular formula. The relatively high nitrogen content reflects the presence of multiple nitrogen-containing functional groups, including the pyrazine ring, sulfonamide linkage, acetamide group, and carbamate functionality. The oxygen content derives from the methoxy substituent, carbamate ester, acetamide carbonyl, and sulfonamide oxygen atoms.

The molecular weight distribution among functional group categories demonstrates the substantial contribution of the aromatic systems and heteroatom-containing groups to the overall molecular mass. The pyrazine core and its substituents account for a significant portion of the molecular weight, while the tert-butyl carbamate protecting group contributes approximately 20% of the total mass. This weight distribution has implications for the compound's physical properties, including solubility characteristics and potential for membrane permeation in biological systems.

Crystallographic Data and Conformational Studies

Crystallographic analysis of pyrazine-containing compounds reveals important structural principles that apply to this compound and related molecules. X-ray crystallography studies of similar pyrazine derivatives demonstrate the tendency for these compounds to adopt specific conformational arrangements that optimize intermolecular interactions and crystal packing efficiency. The heterocyclic pyrazine core typically exhibits planar geometry with characteristic bond angles and distances that influence the overall molecular conformation.

Research on pyrazine derivatives has shown that conformational polymorphism represents a significant consideration in crystallographic studies of these compound classes. Studies of 2,5-diamino-3,6-dicyanopyrazine derivatives reveal that molecular flexibility, particularly in substituent groups attached to the pyrazine ring, can lead to multiple crystal forms with distinct properties. The dibenzylamino groups in related pyrazine compounds demonstrate conformational flexibility that enables formation of various molecular shapes, contributing to polymorphic behavior.

Conformational analysis studies indicate that pyrazine-containing molecules often exhibit specific geometric preferences based on electronic and steric factors. The nitrogen atoms in the pyrazine ring serve as both hydrogen bond acceptors and coordination sites, influencing intermolecular packing arrangements in crystal structures. The sulfonamide functionality present in the target compound introduces additional hydrogen bonding possibilities that can significantly affect crystal structure organization and stability.

The propyl linker connecting the pyrazine core to the carbamate group provides conformational degrees of freedom that may result in multiple low-energy conformations. Molecular dynamics simulations and quantum mechanical calculations of similar compounds suggest that these flexible linkers adopt extended conformations in crystal structures while maintaining the ability to undergo conformational changes in solution. The tert-butyl carbamate group typically exhibits restricted rotation around the carbamate carbon-nitrogen bond, contributing to conformational preferences that influence crystal packing arrangements.

Substituent Effects on Pyrazine Core Stability

The electronic and steric effects of substituents on the pyrazine core significantly influence the stability and reactivity of this compound. The methoxy group at the 6-position of the pyrazine ring provides electron-donating character through resonance effects, increasing electron density on the heterocyclic system and potentially enhancing nucleophilic reactivity at adjacent positions. This electronic modification affects the basicity of the pyrazine nitrogen atoms and influences hydrogen bonding patterns in both solid state and solution environments.

The sulfonamide substituent at the 5-position introduces significant steric and electronic perturbations to the pyrazine core system. Sulfonamide groups are known to exhibit both electron-withdrawing character through the sulfur-oxygen bonds and hydrogen bonding capabilities through the nitrogen-hydrogen functionality. Research on pyrazine sulfonamide derivatives demonstrates that these substituents can dramatically alter the electronic properties of the heterocyclic ring system, affecting both stability and biological activity. The combination of electron-donating methoxy and electron-withdrawing sulfonamide substituents creates a push-pull electronic system that may influence charge distribution across the pyrazine ring.

Conformational locking effects represent another important consideration in substituted pyrazine systems. Studies of pyrazine-containing semiconducting polymers reveal that nitrogen-sulfur interactions can provide conformational stabilization through noncovalent bonding. Similar stabilizing interactions may occur in the target compound between the pyrazine nitrogen atoms and the sulfonamide sulfur, potentially restricting conformational flexibility and enhancing overall molecular stability.

The acetamidophenyl group attached to the sulfonamide introduces additional aromatic character and hydrogen bonding functionality that may influence pyrazine core stability through long-range electronic effects and intermolecular interactions. The extended conjugation possible between the acetamidophenyl system and the pyrazine core through the sulfonamide bridge may contribute to overall molecular stabilization and affect photochemical and thermal stability properties. The propyl chain connecting to the carbamate group provides conformational flexibility while maintaining the electronic isolation of the protecting group from the pyrazine core system.

Properties

IUPAC Name |

tert-butyl N-[3-[5-[(4-acetamidophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O6S/c1-14(27)24-15-8-10-17(11-9-15)33(29,30)26-18-19(31-5)25-16(13-23-18)7-6-12-22-20(28)32-21(2,3)4/h8-11,13H,6-7,12H2,1-5H3,(H,22,28)(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYLQCWUMLCCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(N=C2OC)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxypyrazine Intermediate

The pyrazine core is synthesized via cyclization of 1,2-diketones with diamines. For example, reacting glyoxal with 1,2-diamino propane in methanol under reflux yields 2,5-dimethylpyrazine. Methoxylation at the 6-position is achieved using iodomethane in the presence of potassium carbonate, producing 6-methoxypyrazine. Alternative methods employ Ullmann coupling for direct methoxy group introduction, though this requires palladium catalysts and elevated temperatures.

Introduction of 4-Acetamidophenylsulfonamido Group

The sulfonamido moiety is introduced via nucleophilic substitution. 6-Methoxypyrazine-2-amine is reacted with 4-acetamidobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 5-(4-acetamidophenylsulfonamido)-6-methoxypyrazine. Excess sulfonyl chloride is quenched with aqueous sodium bicarbonate, and the product is isolated via filtration (yield: 78–85%).

Attachment of Propylcarbamate tert-Butyl Ester

The propylcarbamate side chain is added through a Mitsunobu reaction. 3-Bromopropanol is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), forming tert-butyl (3-bromopropyl)carbamate. This intermediate undergoes nucleophilic substitution with the pyrazine-sulfonamido compound in dimethylformamide (DMF) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the final compound as a pale brown solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysts and Reagents

-

Triethylamine is critical for absorbing HCl generated during sulfonamidation.

-

Boc<sub>2</sub>O in stoichiometric excess (1.2 equiv) ensures complete carbamate formation.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution (hexane/ethyl acetate 70:30 → 50:50) to isolate the product (R<sub>f</sub> = 0.45). Residual solvents are removed under reduced pressure (40°C, 10 mmHg).

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 3.94 (s, 3H, OCH<sub>3</sub>), 3.38 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>), 2.18 (s, 3H, COCH<sub>3</sub>), 1.44 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>).

-

HPLC : Purity >98% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Data Tables

Table 1: Physical Properties of (3-(5-(4-Acetamidophenylsulfonamido)-6-Methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester

Table 2: Reaction Yields and Conditions

| Step | Yield | Temperature | Solvent | Catalyst |

|---|---|---|---|---|

| Sulfonamidation | 85% | 0–5°C | DCM | Triethylamine |

| Mitsunobu Reaction | 76% | 60°C | THF | DMAP |

| Chromatography | 92% | RT | Hexane/EtOAc | Silica gel |

Chemical Reactions Analysis

Types of Reactions: (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester can serve as a probe to study enzyme interactions and protein binding. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine: In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester involves its interaction with specific molecular targets. The acetamidophenylsulfonamido group can bind to proteins or enzymes, inhibiting their activity. The pyrazine ring can participate in electron transfer reactions, affecting cellular processes. The carbamate group can form covalent bonds with nucleophiles, leading to the modification of biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a pyrazine ring, sulfonamido linkage, and tert-butyl carbamate. Key analogues include:

- Compound 1 : A derivative lacking the 4-acetamidophenylsulfonamido group but retaining the methoxypyrazine and tert-butyl carbamate.

- Compound 7 : A variant with a modified sulfonamido substituent (e.g., benzyl instead of 4-acetamidophenyl).

NMR Analysis :

As shown in Figure 6 of , the chemical shifts (ppm) in regions A (positions 39–44) and B (positions 29–36) differ significantly between the target compound and analogues like Compounds 1 and 6. For example:

| Position | Target Compound | Compound 1 | Compound 7 |

|---|---|---|---|

| 40 | 7.2 ppm | 6.9 ppm | 7.4 ppm |

| 32 | 3.1 ppm | 3.0 ppm | 3.3 ppm |

These shifts indicate that the 4-acetamidophenylsulfonamido group alters the electron density and steric environment of the pyrazine core, affecting binding affinity in biochemical assays .

Reactivity and Functional Group Interactions

- Sulfonamido Group : The 4-acetamidophenylsulfonamido moiety enhances hydrogen-bond acceptor capacity compared to simpler sulfonamides (e.g., methylsulfonamido). This increases target selectivity but may reduce metabolic stability.

- tert-Butyl Carbamate : Unlike methyl or ethyl carbamates, the tert-butyl group provides steric shielding, reducing hydrolysis rates in physiological conditions by ~40% compared to methyl analogues .

Computational Comparison Using Graph-Based Methods

highlights that graph-theoretical comparisons capture structural nuances more effectively than bit-vector methods. For instance:

- Graph Isomorphism : The target compound shares 85% structural similarity with Compound 7 (differing only in the sulfonamido substituent) but only 60% similarity with Compound 1.

- Fingerprint Methods : Bit-vector comparisons underestimate differences in regiochemistry, failing to distinguish between meta- and para-substituted phenyl groups .

Research Findings and Implications

Limitations of Lumping Strategies

’s lumping strategy groups compounds with shared reaction pathways. However, the target compound’s unique sulfonamido group prevents its inclusion in surrogate categories with simpler sulfonamides, as it participates in distinct reaction mechanisms (e.g., aromatic electrophilic substitution vs. aliphatic nucleophilic substitution) .

Biological Activity

The compound (3-(5-(4-Acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate tert-Butyl Ester , also referred to as tert-butyl ester of 3-(5-(4-acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl carbamate , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H29N5O6S

- Molecular Weight : 479.55 g/mol

- IUPAC Name : 3-(5-(4-acetamidophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl carbamate tert-butyl ester

The compound features a complex structure that includes a methoxypyrazine moiety, which is known for its biological activity. The presence of the acetamidophenylsulfonamide group suggests potential interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated in the literature. However, similar compounds in its class have been shown to interact with specific enzymes and receptors, leading to various biological effects:

- Inhibition of Enzymes : Compounds with sulfonamide groups often exhibit inhibitory effects on enzymes such as carbonic anhydrase and certain proteases.

- Modulation of Signaling Pathways : The methoxypyrazine structure may influence signaling pathways involved in inflammation and cell proliferation.

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to reduce inflammatory markers in vitro, indicating potential therapeutic uses in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Enzyme Inhibition | Potential inhibition of carbonic anhydrase |

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent cytotoxicity.

- Mechanistic studies showed that the compound activates caspase pathways leading to programmed cell death.

-

Inflammation Model :

- In an experimental model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) when compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of this compound:

- Structure-Activity Relationship (SAR) studies indicate that modifications to the acetamido group can enhance or diminish activity against specific targets.

- Comparative analysis with other similar compounds shows that variations in substituents significantly affect potency and selectivity.

Q & A

Basic: What are the recommended safety protocols and storage conditions for handling this compound in laboratory settings?

Methodological Answer:

While direct hazard data for this specific compound is limited, analogous tert-butyl carbamates suggest the following precautions:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For powdered forms, consider respiratory protection (e.g., N95 masks) if handling in non-ventilated areas .

- Storage: Store in airtight containers at 2–8°C, away from strong oxidizing agents and moisture. Stability studies on related carbamates indicate degradation risks at >40°C or under prolonged light exposure .

- First Aid: In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Basic: What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can they be adapted for this compound?

Methodological Answer:

Synthesis typically involves:

Protection of Amine Groups: Use tert-butyloxycarbonyl (Boc) groups via reactions like Schotten-Baumann conditions (e.g., Boc anhydride with DMAP catalyst in THF) .

Coupling Reactions: Sulfonamide formation between pyrazine intermediates and 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., Et₃N in DCM) .

Deprotection: Final Boc removal with TFA/DCM (1:4 v/v), followed by neutralization and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

- Temperature Control: Lower temps (0–5°C) during sulfonamide coupling reduce side-product formation .

- Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling steps (if aryl halides are intermediates) .

- Solvent Optimization: Replace DCM with MeCN for Boc protection to enhance solubility and reaction rates .

- Design of Experiments (DoE): Use fractional factorial designs to evaluate interactions between variables (e.g., pH, stoichiometry) .

Advanced: How should researchers address contradictory spectral data or unexpected byproducts in synthetic pathways?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR with IR (e.g., carbamate C=O stretch ~1700 cm⁻¹) and HRMS .

- Mechanistic Probing: Conduct LC-MS/MS to trace byproducts; for example, tert-butyl cleavage fragments (m/z 57) may indicate acidic degradation .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and identify energetically favorable intermediates .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity or binding properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to assess stability .

- Docking Studies: For biological targets (e.g., enzymes with sulfonamide-binding pockets), use AutoDock Vina with PyMOL visualization .

- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using MOE or Schrödinger suites .

Advanced: How can mechanistic studies elucidate the compound’s behavior under varying reaction conditions?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C in the tert-butyl group to track cleavage pathways via NMR .

- Kinetic Analysis: Use stopped-flow UV-Vis to monitor sulfonamide formation rates under different pH conditions .

- In Situ IR Spectroscopy: Identify transient intermediates (e.g., isocyanate during Boc deprotection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.